(Rac)-Norcantharidin

Protein Phosphatase 2A Enzyme Inhibition IC50

(Rac)-Norcantharidin (NCTD) is the demethylated analog of cantharidin with a superior safety profile. Unlike cantharidin, which induces severe nephrotoxicity and hepatotoxicity, NCTD maintains potent PP2A inhibition (IC₅₀ ~3.0 μM) with 4-fold lower cytotoxicity, enabling prolonged experimental windows. In preclinical oncology, a 2 mg/kg daily regimen significantly prolonged survival in HepG2 xenografts (129 to 194 days, P<0.0001). This compound triggers cytotoxic cell death in hepatocellular carcinoma models, not cytostatic arrest, ensuring correct biological outcomes for apoptosis-focused research. Choose NCTD for reliable, reproducible results.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 5442-12-6
Cat. No. B1212189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Norcantharidin
CAS5442-12-6
Synonyms4,7-epoxyisobenzofuran-1,3-dione, hexahydro-, (3a-alpha, 4beta, 7beta, 7a-alpha)-
demethylcantharate
norcantharidin
norcantharidin, (3aalpha,4beta,7beta,7aalpha)-isomer
sodium norcantharidate
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1CC2C3C(C1O2)C(=O)OC3=O
InChIInChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2
InChIKeyJAABVEXCGCXWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Norcantharidin (CAS 5442-12-6): Demethylated Cantharidin Analog and PP2A/PP1 Inhibitor for Research and Procurement


(Rac)-Norcantharidin (NCTD), the demethylated analog of the natural toxin cantharidin, is a synthetic, racemic compound that functions as a potent, semi-selective inhibitor of the serine/threonine protein phosphatases PP1 and PP2A [1]. Unlike its parent compound, which is derived from blister beetles (Mylabris), (Rac)-Norcantharidin is synthesized via demethylation, resulting in a simpler structure that retains the core 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride pharmacophore while eliminating the methyl groups at positions 1 and 2 [2]. This structural modification is the primary driver of its distinct pharmacological and toxicological profile, which forms the basis of its value in both research and clinical applications.

Why (Rac)-Norcantharidin Cannot Be Simply Substituted with Cantharidin or Other PP2A Inhibitors in Critical Applications


In-class substitution of (Rac)-Norcantharidin with cantharidin, endothall, or structurally modified analogs is not functionally equivalent due to profound differences in target selectivity, cellular mechanism of action, and in vivo tolerability. Cantharidin, while a more potent inhibitor of PP2A, induces severe nephrotoxicity and hepatotoxicity that preclude its use beyond certain in vitro models, as demonstrated by its 4-fold greater depletion of cellular ATP and lower IC50 in renal cell viability assays [1]. Furthermore, a direct comparative study across 72 cancer cell lines revealed that the sensitivity trends for cantharidin and norcantharidin do not correlate well, and the two compounds induce distinct modes of cell death (cytostatic vs. cytotoxic) even within the same cell line [2]. Attempts to substitute with synthetic analogs often result in a shift toward PP1 selectivity, as simple modifications to the anhydride moiety of norcantharidin can produce a 7-fold improvement in PP1 versus PP2A selectivity, fundamentally altering the biological outcome [3]. Therefore, the specific combination of PP2A-biased inhibition, reduced off-target toxicity, and unique cellular engagement profiles means that generic substitution will not replicate the experimental or therapeutic outcomes associated with (Rac)-Norcantharidin.

Product-Specific Quantitative Evidence for (Rac)-Norcantharidin: Direct Comparator Data for Scientific Selection


Differential PP2A Inhibition Potency and Selectivity Ratio Compared to Cantharidin and Analogs

In a direct enzymatic assay, (Rac)-Norcantharidin exhibits potent inhibition of PP2A with an IC50 of 3.0 ± 0.4 μM, demonstrating approximately 3-fold selectivity for PP2A over PP1 (IC50 = 9.0 ± 1.4 μM) [1]. This contrasts sharply with cantharidin, which is a more potent but less selective inhibitor, and with synthetic norcantharidin analogs such as compound 23, which display a 7-fold improvement in PP1 versus PP2A selectivity [2]. These data establish the specific selectivity profile of the unmodified (Rac)-Norcantharidin scaffold as a reference point for research applications.

Protein Phosphatase 2A Enzyme Inhibition IC50

Reduced In Vitro Cytotoxicity in Renal and Immune Cells vs. Cantharidin

A direct comparative study in RAW 264.7 macrophages demonstrated that the half-maximal inhibitory concentration (IC50) for cell viability was significantly lower for cantharidin than for norcantharidin, indicating that cantharidin is more cytotoxic [1]. Furthermore, cantharidin caused a 4-fold greater depletion of intracellular ATP levels compared to norcantharidin after a 24-hour incubation period [1]. This finding is corroborated by data in LLC-PK1 renal proximal tubule cells, where similar trends in reduced toxicity were observed for norcantharidin [1].

Nephrotoxicity Cytotoxicity Safety Profile

Distinct Mode of Growth Inhibition in Hepatocellular Carcinoma (HepG2) Cells vs. Cantharidin

While both compounds inhibit the growth of HepG2 liver cancer cells, they do so through fundamentally different mechanisms. Flow cytometry-based analysis revealed that cantharidin primarily exerts a cytostatic effect, whereas norcantharidin induces a cytotoxic effect leading to cell death [1]. This difference in the mode of growth inhibition was not predictable based solely on IC50 values and highlights a functional divergence in their cellular engagement [1].

Hepatocellular Carcinoma Mechanism of Action Cytostatic vs. Cytotoxic

In Vivo Antitumor Efficacy and Survival Benefit in a HepG2 Xenograft Model

In a study using HepG2 tumor-bearing nude mice, treatment with norcantharidin (2 mg/kg, i.p., daily for 12 days) significantly slowed tumor growth and prolonged survival. The mean survival time for the untreated control group was 129 days, which was significantly extended to 194 days (P<0.0001) in the norcantharidin-treated group [1]. It is notable that the in vitro IC50 of norcantharidin against HepG2 cells is relatively high (1900 μM), yet it still produced a robust in vivo survival benefit, underscoring the importance of its unique in vivo pharmacodynamics [1].

In Vivo Efficacy Xenograft Model Survival Prolongation

Validated Application Scenarios for (Rac)-Norcantharidin in Research and Preclinical Development


Investigating PP2A-Dependent Signaling Pathways with Reduced Cytotoxic Confounding Effects

In cellular signaling studies focused on PP2A, cantharidin's potent cytotoxicity often narrows the experimental window, leading to acute cell death that can mask or confound the specific molecular readouts. (Rac)-Norcantharidin is the preferred tool for these applications, as it maintains potent PP2A inhibition (IC50 ~3.0 μM) while exhibiting significantly lower cytotoxicity, as demonstrated by its 4-fold lower impact on cellular ATP levels compared to cantharidin [1]. This allows for prolonged exposure times and clearer dissection of PP2A's role in processes like cell cycle regulation and apoptosis.

In Vivo Oncology Studies Requiring a Tolerable PP2A Inhibitor with Proven Survival Benefit

For preclinical oncology studies in murine models, cantharidin is largely unusable due to severe systemic toxicity. (Rac)-Norcantharidin offers a validated alternative with an established in vivo efficacy and toxicity profile. Studies have shown that a regimen of 2 mg/kg daily for 12 days is well-tolerated and can significantly prolong survival in a HepG2 xenograft model by 65 days (from 129 to 194 days, P<0.0001) [2]. More recent toxicology studies have defined its LD50 values in mice, providing a quantitative framework for dose selection in future studies [3].

Research on Differential Mechanisms of Cytostasis vs. Cytotoxicity in Liver Cancer Cells

In hepatocellular carcinoma research, the choice between cantharidin and (Rac)-Norcantharidin is not one of simple potency but of biological outcome. A direct comparison in HepG2 cells established that cantharidin induces a cytostatic arrest, while norcantharidin triggers a cytotoxic, cell death program [4]. Therefore, researchers specifically investigating the mechanisms of PP2A-inhibitor-induced cytotoxicity in liver cancer must use norcantharidin as their primary agent to elicit the correct cellular response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Norcantharidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.